molecular formula C7H6FNO3 B1359146 2-Fluoro-4-methyl-6-nitrophenol CAS No. 2070-43-1

2-Fluoro-4-methyl-6-nitrophenol

Cat. No. B1359146
CAS RN: 2070-43-1
M. Wt: 171.13 g/mol
InChI Key: HZSTVMNAYZSGTO-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-6-nitrophenol is a derivative of m-fluoronitrobenzene . It is reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .


Synthesis Analysis

The synthesis of 2-Fluoro-4-methyl-6-nitrophenol involves several steps. The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methyl-6-nitrophenol is represented by the linear formula C7H6FNO3 . The InChI code is 1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 .


Physical And Chemical Properties Analysis

2-Fluoro-4-methyl-6-nitrophenol has a molecular weight of 171.13 g/mol . It is a solid at room temperature and should be stored in a dry place at 2-8°C .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Nitration of p-halophenols, including fluorophenols, leads to the formation of halo-nitrocyclohexadienones and halo-nitrophenols. This process has been examined for its synthetic utility in creating complex chemical structures (Clewley et al., 1989).
    • Another study looked into the mechanism of nitration of substituted anisoles and phenols, providing insight into the formation and rearrangement of nitrophenol derivatives, which is relevant to understanding the behavior of 2-Fluoro-4-methyl-6-nitrophenol (Bloomfield et al., 1983).
  • Sensor Applications :

    • Certain derivatives of nitrophenol have been developed as sensors for detecting cyanide ions in aqueous media. These compounds change color in the presence of cyanide, indicating their potential as selective chemical sensors (Elsafy et al., 2018).
    • In a similar vein, fluorescent chitosan hydrogels have been created for sensing nitrophenol compounds, such as 2, 4, 6-trinitrophenol. These materials demonstrate notable fluorescence quenching in the presence of nitrophenol compounds, indicating their utility in environmental sensing applications (Xiong et al., 2019).
  • Biomedical Research :

    • 2-Fluoro-4-nitrophenol-β-d-galactopyranoside has been used in magnetic resonance imaging (MRI) studies as a gene-reporter molecule. It enables the observation of enzyme activity and gene expression in cancer cells, demonstrating its potential in medical diagnostics and research (Kodibagkar et al., 2006).
  • Environmental Monitoring and Treatment :

  • There's research on the development of composite nanocones for the electrochemical detection and photocatalytic degradation of 4-Nitrophenol, an important water pollutant. This study highlights the potential application in environmental monitoring and treatment of pollutants (Chakraborty et al., 2021).
  • Another study focused on the toxicity and degradability of nitrophenols, including derivatives like 2-fluoro-6-nitrophenol, in anaerobic systems. This research is crucial for understanding the environmental impact and management of these compounds (Uberoi & Bhattacharya, 1997).
  • Material Science and Chemistry :

    • The electron spin resonance of fluorine-substituted nitro-aromatic anion radicals, including those derived from 2-fluoro-6-nitrophenol, has been studied. This research provides insights into the electronic properties of these compounds, which is valuable for material science and organic chemistry (Fischer & Zimmermann, 1968).
  • Analytical Methods and Synthesis :

    • Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol, a compound related to 2-Fluoro-4-methyl-6-nitrophenol, demonstrates the methods used to synthesize complex organic compounds for various applications (Ran & Pittman, 1993).

Safety And Hazards

2-Fluoro-4-methyl-6-nitrophenol is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-fluoro-4-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSTVMNAYZSGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methyl-6-nitrophenol

Synthesis routes and methods I

Procedure details

70% Nitric acid (d=1.42) (5.5 ml, 87.4 mmol) was dropwise added to an acetic acid (105 ml) solution of 2-fluoro-4-methyl-phenol (10.5 g, 83.2 mmol), taking 20 minutes, followed by stirring at room temperature for 30 minutes. Water was added to the reaction liquid, followed by extraction three times with diethyl ether, the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (10:1) was concentrated under reduced pressure to obtain the entitled compound (5.47 g, 31%) as a yellow solid.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
31%

Synthesis routes and methods II

Procedure details

To 2-fluoro-4-methylphenol (500 mg, 3.96 mmol) in dichloromethane (5 mL) at room temperature was added dropwise nitric acid 70% (0.4 mL, 4.44 mmol) [exotherm observed]. After 15 min more washed with water, dried, evaporated to give 2-fluoro-4-methyl-6-nitrophenol D15 (400 mg, 2.337 mmol, 59.0% yield) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kuroyanagi, K Kanai, Y Sugimoto, T Horiuchi… - Bioorganic & medicinal …, 2010 - Elsevier
… Following the procedures as described for 10, 2-fluoro-4-methyl-6-nitrophenol was prepared in 98% yield from 25 and fuming HNO 3 in H 2 SO 4 as a brown solid. Mp: 63–64 C. HRMS (…
Number of citations: 37 www.sciencedirect.com

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